molecular formula C7H6BrN3 B12985918 4-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile

4-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile

Cat. No.: B12985918
M. Wt: 212.05 g/mol
InChI Key: NHLJHEOPWYJDBJ-UHFFFAOYSA-N
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Description

4-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile is a heterocyclic compound that contains both pyrrole and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-4-bromopyridine with appropriate reagents to form the pyrrolo[1,2-b]pyrazole structure.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while cyclization reactions can produce more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors and signaling pathways to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile is unique due to the presence of both the bromine and cyano groups, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a versatile building block for the synthesis of various bioactive molecules and materials.

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

4-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile

InChI

InChI=1S/C7H6BrN3/c8-6-1-2-11-7(6)3-5(4-9)10-11/h3,6H,1-2H2

InChI Key

NHLJHEOPWYJDBJ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=N2)C#N)C1Br

Origin of Product

United States

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